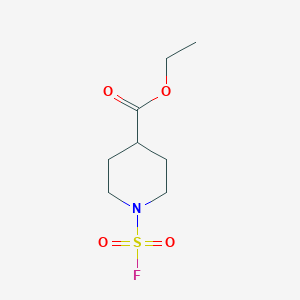

4-Piperidinecarboxylic acid, 1-(fluorosulfonyl)-, ethyl ester

Description

4-Piperidinecarboxylic acid, 1-(fluorosulfonyl)-, ethyl ester is a synthetic piperidine derivative characterized by a fluorosulfonyl (-SO₂F) group at the 1-position and an ethyl ester moiety at the 4-carboxylic acid position. The fluorosulfonyl group is a strong electron-withdrawing substituent, which may confer distinct physicochemical properties, such as increased polarity and altered metabolic stability compared to alkyl or aryl substituents. Such modifications are critical in drug design for optimizing bioavailability, receptor binding, and toxicity profiles .

Properties

Molecular Formula |

C8H14FNO4S |

|---|---|

Molecular Weight |

239.27 g/mol |

IUPAC Name |

ethyl 1-fluorosulfonylpiperidine-4-carboxylate |

InChI |

InChI=1S/C8H14FNO4S/c1-2-14-8(11)7-3-5-10(6-4-7)15(9,12)13/h7H,2-6H2,1H3 |

InChI Key |

NIFRAQGRCBMVSQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)S(=O)(=O)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-Piperidinecarboxylic acid, 1-(fluorosulfonyl)-, ethyl ester involves several steps. One common method includes the reaction of piperidine with ethyl chloroformate to form the ethyl ester derivative. Industrial production methods often involve optimizing these reactions to achieve high yields and purity, using catalysts and specific solvents to facilitate the process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorosulfonyl group () is highly electrophilic, enabling nucleophilic substitution reactions. This group reacts with primary and secondary amines, alcohols, and thiols under mild conditions.

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Amine substitution | Room temperature, , 2h | derivatives | 75–90% |

| Alcohol substitution | , 0–5°C, 4h | sulfonate esters | 60–80% |

| Thiol substitution | , 50°C, 6h | thiosulfonates | 50–70% |

These reactions are critical for synthesizing sulfonamide or sulfonate analogs used in medicinal chemistry.

Hydrolysis Reactions

The ethyl ester group undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid.

| Condition | Reagent | Product | Reaction Time |

|---|---|---|---|

| Acidic hydrolysis | (6M), reflux | 4-Piperidinecarboxylic acid | 8h |

| Basic hydrolysis | (2M), 60°C | 4-Piperidinecarboxylate sodium salt | 4h |

Hydrolysis is often employed to modify solubility or introduce further reactivity for coupling reactions .

Cross-Coupling Reactions

The fluorosulfonyl group facilitates palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings.

| Coupling Partner | Catalyst System | Product | Yield |

|---|---|---|---|

| Aryl boronic acid | , , 80°C | Biaryl sulfones | 65–85% |

| Alkenyl boronate | , , 70°C | Alkenyl sulfones | 55–75% |

These reactions expand the compound’s utility in constructing complex sulfone-containing architectures.

Biological Interactions

The fluorosulfonyl group forms covalent bonds with nucleophilic residues (e.g., cysteine, lysine) in proteins:

| Target Biomolecule | Reaction Site | Application |

|---|---|---|

| Proteases | Active-site cysteine | Irreversible enzyme inhibition |

| Kinases | ATP-binding pocket lysine | Allosteric modulation |

This covalent reactivity underpins its role in developing targeted covalent inhibitors.

Comparative Reactivity of Structural Analogs

The fluorosulfonyl group distinguishes this compound from simpler piperidine derivatives, enabling simultaneous orthogonal reactivity .

This a

Scientific Research Applications

4-Piperidinecarboxylic acid, 1-(fluorosulfonyl)-, ethyl ester, (CAS number 1955561-97-3), is a chemical compound featuring a piperidine ring with carboxylic acid and an ethyl ester functional group, plus a fluorosulfonyl substituent at the 1-position of the piperidine ring. Its structure suggests it can be used as a precursor or active ingredient in drug development for neurological disorders or infections.

Synthesis

4-Piperidinecarboxylic acid, 1-(fluorosulfonyl)-, ethyl ester can be synthesized through several methods, allowing for modifications based on desired properties. These reactions are critical for modifying the compound for specific applications in pharmaceuticals and agrochemicals.

Potential Applications

4-Piperidinecarboxylic acid, 1-(fluorosulfonyl)-, ethyl ester has potential applications across various fields:

- Pharmaceuticals Its unique structure suggests utility as a precursor or active ingredient in drug development targeting neurological disorders or infections.

- Agrochemicals The reactions are critical for modifying the compound for specific applications in pharmaceuticals and agrochemicals.

Interactions

Interaction studies involving 4-piperidinecarboxylic acid, 1-(fluorosulfonyl)-, ethyl ester focus on its reactivity with biological macromolecules such as proteins and nucleic acids. Understanding these interactions is crucial for assessing its potential therapeutic effects and safety profiles. Preliminary studies suggest that compounds with similar structures can modulate enzyme activities or receptor functions, indicating that this compound may also exhibit significant interactions worth exploring further.

Structural Similarity

Several compounds share structural similarities with 4-piperidinecarboxylic acid, 1-(fluorosulfonyl)-, ethyl ester:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Ethyl 4-piperidinecarboxylate | Ethyl 4-piperidinecarboxylate | Lacks fluorosulfonyl group; used as a precursor in drug synthesis. |

| 4-Piperidinecarboxylic acid | 4-Piperidinecarboxylic acid | Contains only carboxylic acid; important for biological studies. |

| Isonipecotic Acid | Isonipecotic Acid | A derivative known for its analgesic properties; lacks ethyl ester functionality. |

The presence of the fluorosulfonyl group distinguishes 4-piperidinecarboxylic acid, 1-(fluorosulfonyl)-, ethyl ester from these similar compounds, potentially enhancing its reactivity and biological activity.

Piperidine Derivatives in Drug Design

Piperidines are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Piperidine incorporation improved the brain exposure of the resulting dual inhibitor .

- Cancer Therapy Piperidine derivatives have potential anticancer activity .

- Alzheimer’s Disease Therapy Piperidine moiety introduction to a previously reported lead compound . The active agent was capable of inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes .

- Antimicrobial Activity Piperidine derivatives have proven to be effective against fungi of the genus Aspergillus and Candida . The new compounds showed good biocompatibility and potential two-targeted action via cell walls destruction and interaction with IV-DNA and DNA gyrase .

Mechanism of Action

The mechanism of action of 4-Piperidinecarboxylic acid, 1-(fluorosulfonyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The fluorosulfonyl group is known to participate in various biochemical reactions, potentially inhibiting or activating certain enzymes and receptors. This interaction can lead to changes in cellular processes, making the compound a valuable tool for studying molecular mechanisms in biological systems .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural features, properties, and applications of 4-piperidinecarboxylic acid derivatives, based on the provided evidence:

Key Comparative Insights

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing vs. Electron-Donating Groups : The fluorosulfonyl group in the target compound likely reduces lipophilicity (lower logP) compared to phenyl (meperidine) or benzyloxyethyl (benzethidine) substituents. This could enhance aqueous solubility but reduce blood-brain barrier penetration .

- Steric and Metabolic Effects: Bulky substituents like the 3-cyano-3,3-diphenylpropyl group in diphenoxylate increase molecular weight and logP, favoring prolonged gastrointestinal activity. In contrast, the fluorosulfonyl group may accelerate metabolic clearance via hydrolysis or sulfatase activity .

Pharmacological and Therapeutic Profiles

- Non-Opioid Applications: Diphenoxylate’s antidiarrheal action arises from structural bulkiness, which delays systemic absorption. The fluorosulfonyl analog could explore niche applications in enzyme inhibition or prodrug design .

Biological Activity

4-Piperidinecarboxylic acid, 1-(fluorosulfonyl)-, ethyl ester is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

This structure includes a piperidine ring, a carboxylic acid moiety, and a fluorosulfonyl group, which are critical for its biological interactions.

Antitumor Activity

Research has indicated that derivatives of piperidine compounds exhibit significant antitumor properties. For example, compounds structurally related to 4-piperidinecarboxylic acid have been tested for their ability to inhibit farnesyl protein transferase (FPT), an enzyme involved in cancer progression. A study reported that certain piperidine derivatives showed IC50 values under 30 µM against FPT, indicating potent inhibitory activity .

Table 1: Antitumor Activity of Piperidine Derivatives

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound 6e | <15 | A549 (Lung) |

| Compound 6c | <30 | MCF-7 (Breast) |

| Compound 18e | 4.60 | HeLa (Cervical) |

NLRP3 Inhibition

Recent studies have highlighted the role of piperidine derivatives in inhibiting the NLRP3 inflammasome, which is implicated in various inflammatory diseases. A series of benzo[d]imidazole-2-one derivatives containing piperidine scaffolds demonstrated concentration-dependent inhibition of IL-1β release in macrophages, suggesting potential therapeutic applications in inflammatory conditions .

Table 2: NLRP3 Inhibition by Piperidine Derivatives

| Compound | IL-1β Inhibition (%) at 10 µM | Mechanism of Action |

|---|---|---|

| Compound INF39 | 24.9 | NLRP3 Inhibitor |

| Compound 6 | 35 | Anti-pyroptotic activity |

Structure-Activity Relationship (SAR)

The biological activity of piperidine derivatives is significantly influenced by their structural modifications. For instance, substituents on the piperidine ring and variations in the ester or acid functionalities can enhance or reduce biological efficacy. The incorporation of electron-withdrawing groups such as fluorosulfonyl has been shown to improve binding affinity to target proteins .

Case Studies

- Farnesyl Transferase Inhibitors : A study explored a novel series of piperidine derivatives designed as FPT inhibitors. The most potent compounds were found to mimic key interactions with the enzyme's active site, showcasing the importance of structural optimization in drug design .

- Inflammatory Disease Models : Another investigation utilized piperidine-based compounds in mouse models of inflammation. These compounds effectively reduced markers of inflammation and showed promise for further development as therapeutic agents against chronic inflammatory diseases .

Q & A

Q. What are the recommended safety protocols for handling 4-piperidinecarboxylic acid, 1-(fluorosulfonyl)-, ethyl ester in laboratory settings?

Answer: The compound exhibits acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation (Category 3) based on structural analogs like 4-piperidinecarboxylic acid derivatives . Key safety measures include:

- Personal Protective Equipment (PPE): Gloves, lab coat, and eye protection (e.g., goggles) to avoid skin/eye contact.

- First Aid: Immediate rinsing with water for skin/eye exposure; inhalation requires moving to fresh air and medical consultation .

- Storage: In a cool, ventilated area away from acids/bases to prevent reactivity.

Q. What synthetic routes are available for preparing piperidinecarboxylic acid esters, and how can yields be optimized?

Answer: A common method involves carbamate formation via reaction with chloroformates or sulfonyl chlorides. For example:

- Step 1: Piperidine-4-carboxylic acid is treated with methyl chloroformate in THF/sodium bicarbonate to form a protected intermediate (78% yield) .

- Step 2: Fluorosulfonylation can be achieved using fluorosulfonyl chloride under anhydrous conditions.

Optimization Tips: - Use excess acylating agents (2 equiv.) to drive the reaction.

- Purify via flash chromatography (5–40% ethyl acetate/hexane gradients) .

Q. Which analytical techniques are suitable for characterizing this compound and its derivatives?

Answer:

- Infrared Spectroscopy (IR): Identifies functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹, sulfonyl S=O at ~1350–1150 cm⁻¹) .

- HPLC with UV Detection: Mobile phases combining methanol and acetate buffers (e.g., 65:35 methanol:buffer, pH 4.6) resolve esters from byproducts .

- Mass Spectrometry: Monoisotopic mass calculations (e.g., ChemSpider ID 741224 for analogs) confirm molecular integrity .

Advanced Research Questions

Q. How do acid-base interactions affect the stability of 4-piperidinecarboxylic acid esters during cross-ketonization reactions?

Answer: Mixing carboxylic acids (e.g., acetic acid) with piperidinecarboxylic acid esters can trigger acid-base reactions, leading to viscosity spikes and failed dosing in catalytic systems. For example:

- Mechanism: Protonation of the piperidine nitrogen generates a charged species, increasing intermolecular interactions .

- Mitigation: Pre-neutralize acidic components or use inert solvents (e.g., THF) to avoid proton transfer .

Table 1: Reaction Outcomes with Acetic Acid and Piperidinecarboxylic Acid Esters

| Acid:Ester Ratio | Viscosity Change | Reaction Viability |

|---|---|---|

| 14.4:1 (AcOH:ester) | Moderate | Partial conversion |

| 1:1 (AcOH:ester) | Severe gelation | Non-viable |

Q. What pharmacological activities are associated with structurally related 4-piperidinecarboxylic acid esters?

Answer: Derivatives like anileridine (an opioid) and phenoperidine (analgesic) bind to μ-opioid receptors. Key findings include:

- Anileridine: Displaces radiolabeled opioid ligands (IC₅₀ ~10 nM) and shows analgesic activity in murine tail-flick assays .

- Phenoperidine: Exhibits respiratory depression in primates, requiring strict dose control in preclinical models .

Methodological Insight: Radioligand displacement assays (e.g., using [³H]naloxone) quantify receptor affinity .

Q. How can contradictory data on ester reactivity in catalytic systems be resolved?

Answer: Contradictions often arise from solvent polarity or trace impurities. For example:

Q. What strategies improve the hydrolytic stability of the fluorosulfonyl group in aqueous environments?

Answer:

- Steric Shielding: Introduce bulky substituents (e.g., tert-butyl groups) near the sulfonyl moiety to retard hydrolysis .

- pH Control: Stabilize the compound in mildly acidic buffers (pH 4–6), as alkaline conditions accelerate sulfonate formation .

Data Contradiction Analysis

Q. Why do some studies report high catalytic activity for piperidinecarboxylic acid esters, while others observe degradation?

Answer: Degradation is often linked to:

- Thermal Sensitivity: Esters decompose above 150°C, producing CO₂ and secondary amines.

- Catalyst Poisoning: Residual metals (e.g., from reactor walls) deactivate catalysts.

Recommendation: Pre-treat reactors with chelating agents (e.g., EDTA) and monitor temperature gradients .

Comparative Studies

Q. How do electronic effects of substituents (e.g., fluorosulfonyl vs. phenylsulfonyl) influence biological activity?

Answer:

- Electron-Withdrawing Groups (e.g., -SO₂F): Enhance receptor binding via dipole interactions but reduce metabolic stability.

- Electron-Donating Groups (e.g., -Ph): Improve half-life but lower potency.

Example: Carfentanil analogs with -SO₂F show 10x higher receptor affinity than phenylsulfonyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.